N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
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Description
N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
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Scientific Research Applications
Antiviral Properties
N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide, as a part of the quinazolin-4(3H)-ones family, has shown potential in antiviral research. Studies have demonstrated that derivatives within this chemical family can inhibit the replication of various viruses, including avian influenza (H5N1), through the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones. These compounds exhibit significant antiviral activities against respiratory and biodefense viruses, such as severe acute respiratory syndrome coronavirus, dengue, and yellow fever viruses, highlighting their potential for broad-spectrum antiviral drug development (Selvam et al., 2007).
Antitumor Activities
Research into the quinazolin-4(3H)-ones has also uncovered their promising antitumor properties. For instance, studies focusing on water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, have revealed these compounds' capability to exhibit high growth-inhibitory activity in a folate-independent manner. This class of compounds is characterized by unique biochemical properties such as delayed, non-phase-specific cell-cycle arrest, highlighting their potential in cancer therapy (Bavetsias et al., 2002).
Synthetic Methodologies
Quinazolin-4(3H)-ones serve as a cornerstone in the development of efficient synthetic methodologies for producing heterocyclic compounds. For example, the use of acid ion exchange resin-mediated cascade reactions offers a green and atom-economic approach for the synthesis of quinazolin-4(3H)-ones, providing an alternative method that enhances the sustainability of chemical synthesis processes (Yang et al., 2020).
Analgesic and Anti-inflammatory Activities
Additionally, the quinazolin-4(3H)-one framework has been investigated for its potential in analgesic and anti-inflammatory applications. The synthesis of novel 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has demonstrated significant analgesic and anti-inflammatory activities in animal studies, indicating the therapeutic potential of these compounds in managing pain and inflammation (Dewangan et al., 2016).
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-23(26-14-15-32-17-19-6-2-1-3-7-19)20-12-10-18(11-13-20)16-28-24(30)21-8-4-5-9-22(21)27-25(28)31/h1-13H,14-17H2,(H,26,29)(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFESOTSIUMRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.